Tert-butyl 1,1-dioxo-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-6-carboxylate
Description
Tert-butyl 1,1-dioxo-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-6-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[3,4-e][1,2]thiazine ring system
Properties
Molecular Formula |
C11H20N2O4S |
|---|---|
Molecular Weight |
276.35 g/mol |
IUPAC Name |
tert-butyl 1,1-dioxo-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-e]thiazine-6-carboxylate |
InChI |
InChI=1S/C11H20N2O4S/c1-11(2,3)17-10(14)13-6-8-4-5-12-18(15,16)9(8)7-13/h8-9,12H,4-7H2,1-3H3 |
InChI Key |
CGXFWNUABMNEIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCNS(=O)(=O)C2C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 1,1-dioxo-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-6-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Chemical Reactions Analysis
Tert-butyl 1,1-dioxo-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Mechanism of Action
The mechanism of action of tert-butyl 1,1-dioxo-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar compounds to tert-butyl 1,1-dioxo-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-6-carboxylate include tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate and tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate. These compounds share structural similarities but differ in their specific ring systems and functional groups. The unique structure of this compound contributes to its distinct chemical and biological properties .
Biological Activity
Tert-butyl 1,1-dioxo-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C12H19N2O4S
- Molecular Weight : 275.36 g/mol
- CAS Number : 1187933-06-7
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways. The compound's structure suggests potential interactions with proteins involved in metabolic processes and cell signaling.
Antiviral Activity
One notable area of research involves the compound's antiviral properties. A study highlighted the effectiveness of related compounds in inhibiting Hepatitis C Virus (HCV) NS5B polymerase, suggesting that similar structural analogs may exhibit comparable antiviral activity .
Anticancer Properties
Preliminary studies have indicated that compounds with similar thiazine structures may possess anticancer properties. For instance, compounds that inhibit specific kinases associated with cancer cell proliferation have shown promising results in vitro . The exact mechanisms by which this compound exerts anticancer effects remain to be fully elucidated.
Neuroprotective Effects
Research into the neuroprotective effects of thiazine derivatives has revealed their potential in mitigating neurodegenerative diseases. These compounds may exert protective effects on neuronal cells by reducing oxidative stress and inflammation .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Case Study 1 : A study on a structurally similar thiazine compound demonstrated significant inhibition of tumor growth in mouse models when administered at specific doses. The mechanism was linked to the induction of apoptosis in cancer cells.
- Case Study 2 : Another investigation focused on the antiviral properties against HCV, where a related compound showed IC50 values below 10 nM, indicating potent activity against viral replication .
Data Tables
| Biological Activity | Compound | IC50 (nM) | Mechanism |
|---|---|---|---|
| Antiviral | Analog A | <10 | NS5B Inhibition |
| Anticancer | Analog B | 50 | Kinase Inhibition |
| Neuroprotective | Analog C | 30 | Oxidative Stress Reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
